molecular formula C11H10N2S B4068324 2-Benzylsulfanylpyrimidine CAS No. 66348-67-2

2-Benzylsulfanylpyrimidine

Cat. No.: B4068324
CAS No.: 66348-67-2
M. Wt: 202.28 g/mol
InChI Key: AYNTXICLWNGOHZ-UHFFFAOYSA-N
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Description

2-Benzylsulfanylpyrimidine (CAS 66348-67-2) is a chemical compound with the molecular formula C11H10N2S and an average mass of 202.275 Da . It serves as a versatile synthetic intermediate and valuable scaffold in organic and medicinal chemistry research. This compound is a key precursor for synthesizing novel N-alkyl-2-benzylthiopyrimidine derivatives, which have shown significant antibacterial activity against multidrug-resistant bacterial strains such as Staphylococcus aureus and Escherichia coli . The benzylsulfanyl (benzylthio) group attached to the pyrimidine ring can be further functionalized, making it a crucial building block for developing a diverse library of molecules for biological screening. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in constructing more complex dihydropyrimidine structures with potential pharmacological properties . Pyrimidine derivatives, in general, are privileged structures in drug discovery due to their wide range of biological activities, which include serving as inhibitors for various bacterial enzymes and displaying antitumor and antioxidant potential . This product is intended for research purposes and is strictly for laboratory use. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-benzylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNTXICLWNGOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332930
Record name 2-benzylsulfanylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66348-67-2
Record name 2-benzylsulfanylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylsulfanylpyrimidine typically involves the reaction of pyrimidine derivatives with benzylthiol. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylsulfanylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyrimidine derivatives without the benzylsulfanyl group.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Synthesis of 2-Benzylsulfanylpyrimidine Derivatives

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with benzyl halides or thiol compounds. For instance, one method includes the condensation of 2-thiopyrimidines with benzyl halides in the presence of a base, leading to the formation of various derivatives that can be further modified to enhance biological activity .

Antimicrobial Properties

Research has demonstrated that this compound and its derivatives exhibit significant antimicrobial activity. A study evaluated a series of 2-(benzylthio)pyrimidines and found them effective against multi-resistant strains of Escherichia coli and Staphylococcus aureus . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Pyrimidine derivatives, including this compound, have shown promising anticancer properties. In vitro studies have reported that certain pyrimidine compounds can inhibit tumor cell proliferation, with some exhibiting IC50 values comparable to established chemotherapeutic agents like cisplatin . The structure-activity relationship (SAR) indicates that modifications to the pyrimidine ring can enhance selectivity and potency against specific cancer cell lines .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of pyrimidine derivatives have revealed their potential in reducing inflammation markers such as COX-2 activity. Compounds derived from this compound have been noted for their ability to suppress inflammatory responses in various models, indicating a potential therapeutic application in inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzyl group or modifications to the pyrimidine core can significantly influence the compound's interaction with biological targets. For example, the introduction of electron-withdrawing or electron-donating groups can affect binding affinity and selectivity towards specific enzymes or receptors .

Antimicrobial Activity Evaluation

A detailed study on a series of synthesized 2-benzylsulfanylpyrimidines assessed their antibacterial efficacy against several pathogens. The results indicated that certain derivatives displayed enhanced activity compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Anticancer Efficacy

In another case study, researchers synthesized novel pyrimidine derivatives and tested them against various cancer cell lines. The findings showed that some compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeKey Findings
Antimicrobial2-(Benzylthio)pyrimidinesEffective against multi-resistant bacteria
AnticancerPyrimidine derivativesIC50 values comparable to cisplatin
Anti-inflammatoryPyrimidine-based compoundsSignificant suppression of COX-2 activity

Mechanism of Action

The mechanism of action of 2-Benzylsulfanylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Modifications

2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile ()
  • Substituents: Additional 4-(4-methylphenyl)sulfanyl, 6-pentyl, and 5-cyano groups.
  • The nitrile group at position 5 may participate in dipole interactions or serve as a hydrogen bond acceptor. Crystal structure analysis reveals a planar pyrimidine core with substituents adopting staggered conformations, minimizing steric clashes .
  • Potential Applications: The compound’s lipophilicity suggests utility in antimicrobial or anticancer research, though specific activity data are unavailable.
4,6-Bis[4-(benzylsulfanyl)styryl]-2-(methylsulfanyl)pyrimidine ()
  • Substituents : Styryl groups at positions 4 and 6, methylsulfanyl at position 2.
  • Key Features :
    • Extended conjugation via styryl groups enhances π-electron delocalization, which could be advantageous in optoelectronic materials.
    • Bond angle deviations (e.g., N2—C1—S1 = 122.3°) suggest slight pyramidalization at sulfur, influencing electronic properties .
  • Potential Applications: Suitable for photophysical studies due to conjugated systems, though biological activity is unexplored.
7-(Benzylsulfanyl)-5-(2-methoxyphenyl)-dihydropyrimido[4,5-d]pyrimidine ()
  • Substituents : Fused dihydropyrimido ring, 2-methoxyphenyl group.
  • Methoxy groups contribute to hydrogen bonding and solubility .
  • Potential Applications: Likely explored as a kinase or protease inhibitor, given structural resemblance to bioactive dihydropyrimidines.
Sulfonamide Pyrimidines ()
  • Examples : Sulfadiazine, sulfamethoxazole.
  • Key Features :
    • Sulfonamide (-SO₂NH₂) groups replace thioethers, enabling hydrogen bonding and ionic interactions.
    • Broad-spectrum antimicrobial activity due to inhibition of dihydropteroate synthase .
  • Contrast with Benzylsulfanyl Derivatives : Sulfonamides exhibit higher polarity and solubility compared to benzylsulfanyl analogues, which may reduce cell permeability but improve bioavailability.

Pharmacological and Physicochemical Properties

Table 1: Comparative Overview of Key Compounds
Compound Name (Source) Substituents Structural Highlights Potential Activity
2-Benzylsulfanylpyrimidine (hypothetical) 2-benzylsulfanyl Planar pyrimidine core Underexplored
Compound 2-benzylsulfanyl, 4-(4-MePh)S, 6-pentyl, 5-CN Multiple thioethers, nitrile Antimicrobial (inferred)
Compound 4,6-bis(styryl), 2-MeS Extended conjugation Optoelectronic materials
Compound Fused dihydropyrimido, 2-MeOPh Rigid fused ring system Enzyme inhibition
Sulfadiazine 4-sulfonamide Polar sulfonamide group Antimicrobial
Key Observations :
  • Electronic Effects : Styryl groups () enhance conjugation, while nitriles () introduce electron-withdrawing effects.
  • Bioactivity : Sulfonamides () have well-established antimicrobial roles, whereas benzylsulfanyl analogues may target different pathways (e.g., kinase inhibition) .

Biological Activity

2-Benzylsulfanylpyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial, antioxidant, and anticancer domains. This article synthesizes findings from various studies to elucidate the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring substituted with a benzylthio group. The synthesis typically involves the reaction of pyrimidine derivatives with benzyl sulfide or related reagents, leading to various derivatives with modified biological properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. For instance, a recent study demonstrated that certain pyrimidine derivatives exhibited significant antimicrobial potency against Staphylococcus epidermidis and Staphylococcus haemolyticus. Compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values, showing promising results against resistant strains .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget PathogenMIC (µg/mL)
This compoundS. epidermidis32
Compound 1S. haemolyticus16
Compound 6E. coli64

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH radical scavenging tests. Compounds derived from this scaffold have shown robust antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

Antitumor Activity

Research indicates that some pyrimidine derivatives exhibit significant anticancer effects. For example, compounds similar to this compound have been tested against breast cancer cell lines (MCF-7) and shown to induce apoptosis and inhibit cell proliferation effectively. The structure-activity relationship studies suggest that specific substitutions on the pyrimidine ring enhance anticancer efficacy .

Table 2: Antitumor Efficacy of Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-70.126
Compound AMDA-MB-2310.087
Compound BHCT1160.250

Case Studies and Research Findings

  • Antimicrobial Study : A study focused on the synthesis of various benzothioate derivatives demonstrated that modifications on the pyrimidine scaffold could lead to enhanced antimicrobial properties against Gram-positive bacteria .
  • Antioxidant Research : Another investigation revealed that compounds derived from pyrimidines exhibited significant DPPH radical scavenging activity, indicating their potential as antioxidants in therapeutic applications .
  • Antitumor Investigations : In vivo studies using nude mice models showed that certain pyrimidine derivatives could inhibit lung metastasis in triple-negative breast cancer models more effectively than standard chemotherapeutics like 5-Fluorouracil .

Q & A

Q. What are the common synthetic routes for preparing 2-Benzylsulfanylpyrimidine and its derivatives?

The synthesis typically involves multi-step nucleophilic substitution reactions. For example, introducing sulfanyl groups via thiol-disulfide exchange or coupling halogenated pyrimidines with benzylthiols under basic conditions. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., K₂CO₃) are critical for optimizing yield and purity. Multi-step protocols may also include protecting-group strategies to prevent undesired side reactions .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns on the pyrimidine ring. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation for crystalline derivatives. For non-crystalline analogs, IR spectroscopy can identify functional groups like C-S and C=N bonds .

Q. What key functional groups in this compound influence its reactivity in medicinal chemistry applications?

The sulfanyl (-S-) group acts as a nucleophile in substitution reactions, while the pyrimidine core offers π-π stacking potential for target binding. Substituents on the benzyl ring (e.g., halogens, electron-withdrawing groups) modulate electronic properties, affecting redox stability and binding affinity in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in nucleophilic substitution reactions?

Systematic optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiols.
  • Temperature control : Gradual heating (e.g., reflux at 80°C) minimizes side reactions like oxidation.
  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems. Parallel reaction arrays (e.g., using microreactors) enable rapid parameter screening .

Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation of this compound analogs?

Contradictions in NMR/MS data may arise from tautomerism or residual solvents. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Deuterium exchange experiments to detect labile protons.
  • Computational modeling (e.g., DFT) to predict chemical shifts and compare with experimental data .

Q. How does the electronic nature of substituents on the pyrimidine ring influence the reactivity of this compound in cross-coupling reactions?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrimidine ring enhance electrophilicity, facilitating Suzuki-Miyaura couplings. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity but improve stability under acidic conditions. Hammett σ constants can predict substituent effects on reaction rates .

Q. What safety protocols should be prioritized when handling sulfur-containing pyrimidine derivatives like this compound in laboratory settings?

  • Use fume hoods to avoid inhalation of volatile thiols.
  • Inert atmosphere (N₂/Ar) for reactions involving reactive sulfur intermediates.
  • Waste segregation : Separate sulfur-containing waste for specialized disposal to prevent environmental contamination .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in biological activity data for this compound analogs across different assay systems?

Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). Mitigation strategies include:

  • Dose-response validation across multiple cell lines.
  • Metabolic stability assays (e.g., microsomal incubation) to assess compound degradation.
  • Molecular docking studies to evaluate target-binding consistency .

Q. What mechanistic insights explain the divergent reactivity of this compound in oxidation vs. reduction environments?

Oxidation (e.g., with H₂O₂) converts the sulfanyl group to sulfoxide/sulfone derivatives, altering steric and electronic profiles. Reduction (e.g., NaBH₄) may cleave the C-S bond, yielding pyrimidine-thiol intermediates. Redox behavior is pH-dependent, with acidic conditions favoring protonation of the pyrimidine nitrogen, increasing electrophilicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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